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Abstract

4'-Methoxypropiophenone is a key aromatic ketone that serves as a versatile and crucial
building block in the landscape of organic synthesis. Its chemical structure, featuring a
methoxy-substituted phenyl ring attached to a propanone moiety, provides a reactive scaffold
for the construction of a diverse array of more complex molecules. This technical guide
provides an in-depth overview of the chemical and physical properties of 4'-
methoxypropiophenone, detailed experimental protocols for its synthesis, and its application
in the preparation of valuable downstream products. Particular emphasis is placed on its role
as a precursor in the synthesis of pharmaceuticals, including beta-blockers and Selective
Estrogen Receptor Modulators (SERMS) like Raloxifene analogs, as well as other classes of
compounds such as synthetic cathinones. This document is intended to be a comprehensive
resource for researchers and professionals in organic chemistry and drug development,
offering both foundational knowledge and practical methodologies.

Introduction

4'-Methoxypropiophenone, also known as p-methoxypropiophenone, is an organic compound
with the chemical formula C10H120:2.[1] It typically appears as a white to off-white crystalline
solid or a clear, colorless to amber liquid, possessing a mild, slightly sweet, or fruity odor.[1] Its
utility in organic synthesis stems from the reactivity of both its ketone functional group and the
electron-rich aromatic ring. The methoxy group at the para position directs electrophilic
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substitution and influences the electronic properties of the molecule, making it a strategic
starting material for various transformations.[1]

This guide will systematically explore the properties, synthesis, and synthetic applications of 4'-
methoxypropiophenone, providing detailed experimental procedures and quantitative data to
facilitate its use in a laboratory setting.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is
paramount for its effective use in synthesis. The key data for 4'-methoxypropiophenone are
summarized in the tables below.

hvsical and Chemical :

Property Value Reference(s)
CAS Number 121-97-1 [1]
Molecular Formula C10H1202 [1]
Molecular Weight 164.20 g/mol [2]

White to off-white crystalline

Appearance solid or clear colorless to [1]
amber liquid

Melting Point 27-29 °C [2]

Boiling Point 273-275 °C [2]

Density 0.937 g/mL at 25 °C [2]

Refractive Index (n20/D) 1.5465 [2]

Sparingly soluble in water;
- soluble in ethanol, ether,
Solubility [1]
acetone, chloroform, and ethyl

acetate.

Spectroscopic Data
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Spectroscopic analysis is essential for the identification and characterization of organic
compounds. The following tables provide key spectroscopic data for 4'-
methoxypropiophenone.

Table 2.2.1: *H NMR Spectroscopic Data (90 MHz, CDCls)

Chemical Shift

Multiplicity Integration Assignment

(ppm)

702 4 oH Aromatic (ortho to
C=0)

6.01 q oH Aromatic (ortho to -
OCHs)

3.83 S 3H -OCHs

2.92 q 2H -CH2-

1.20 t 3H -CHs

Source: ChemicalBook[3]
Table 2.2.2: 13C NMR Spectroscopic Data (CDClIs)

Chemical Shift (ppm) Assignment

199.5 C=0

163.3 Aromatic C-OCHs

130.5 Aromatic C-H (ortho to C=0)

130.2 Aromatic C-C=0

113.6 Aromatic C-H (ortho to -OCHs)

554 -OCHs

31.2 -CHa-

8.4 -CHs
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Note: Specific peak assignments can vary slightly based on the solvent and instrument

frequency. Data compiled from various sources.[4][5]

Table 2.2.3: Infrared (IR) Spectroscopy Data (Liquid Film)

Wavenumber (cm~?) Intensity Assignment
~3000-2850 Medium C-H stretch (aliphatic)
~1675 Strong C=0 stretch (aryl ketone)

~1600, 1575, 1510

Medium-Strong

C=C stretch (aromatic)

~1250 Strong C-O stretch (aryl ether)
~1170 Strong C-O stretch

C-H bend (p-disubstituted
~840 Strong

benzene)

Note: IR peak positions are approximate. Data compiled from various sources.[6][7]

Table 2.2.4: Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment

164 Moderate [M]* (Molecular lon)
135 High [M - C2Hs]*

107 Moderate [M - Cz2HsCQ]*

77 Moderate [CeHs]*

Note: Fragmentation patterns can vary based on the ionization method.[8]

Synthesis of 4'-Methoxypropiophenone

The most common and efficient method for the synthesis of 4'-methoxypropiophenone is the

Friedel-Crafts acylation of anisole.[9] This electrophilic aromatic substitution reaction involves
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the reaction of anisole with an acylating agent, typically propiony! chloride or propionic
anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AICI3).[3][9]

Friedel-Crafts Acylation Workflow

AIClIs (Lewis Acid) +Acylium lon

Propionyl Chloride

»
>

Aqueous Workup

4'-Methoxypropiophenone

Acylium lon Intermediate

Click to download full resolution via product page

Caption: Friedel-Crafts acylation of anisole.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of 4'-methoxypropiophenone from anisole and
propionyl chloride.

Materials and Reagents:

e Anisole (1.0 eq)

e Propionyl chloride (1.1 eq)

e Anhydrous aluminum chloride (AICI3) (1.2 eq)
e 1,2-Dichloroethane (anhydrous)

o Concentrated hydrochloric acid (HCI)

e 2% Sodium hydroxide (NaOH) solution

» Water

e Ice
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e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

Equipment:

Round-bottom flask with a stirrer, thermometer, condenser, and dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Distillation apparatus
Procedure:

e Reaction Setup: To a round-bottom flask fitted with the necessary apparatus, add 1,2-
dichloroethane and anhydrous aluminum chloride (209 g). Cool the mixture to 0°C using an
ice bath.[3]

» Addition of Propionyl Chloride: Slowly add propionyl chloride (127 g) dropwise to the stirred
suspension over 75 minutes, maintaining the temperature between 0-5°C.[3]

» Addition of Anisole: After the addition of propionyl chloride is complete, allow the temperature
to rise to 18°C. Then, add anisole (141.6 g) dropwise over 2 hours, maintaining the
temperature at 20°C.[3]

o Reaction: Allow the reaction mixture to stand for 12 hours at room temperature.[3]

o Work-up: Pour the reaction mixture into a beaker containing a mixture of ice (800 g), water
(230 ml), and concentrated hydrochloric acid (130 ml).[3]

o Extraction: Transfer the mixture to a separatory funnel and separate the aqueous phase.
Extract the aqueous phase twice with 1,2-dichloroethane (250 ml portions).[3]

e Washing: Combine the organic phases and wash with three 200 ml portions of 2% sodium
hydroxide solution, followed by one 250 ml portion of water.[3]
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» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure
using a rotary evaporator.[3]

« Purification: Distill the residue under vacuum to obtain pure 4'-methoxypropiophenone.[3]

Expected Yield: 66.4%[3] Physical Properties of Product: B.p. = 90°C/0.4 mmHg; m.p. =
26°C[3]

Applications of 4'-Methoxypropiophenone in
Organic Synthesis

4'-Methoxypropiophenone is a valuable precursor for a variety of more complex molecules,
particularly in the pharmaceutical industry. Its ketone functionality allows for reactions such as
reduction, a-halogenation, and condensation, while the aromatic ring can undergo further
electrophilic substitution.

Synthesis of Pharmaceutical Intermediates

4'-Methoxypropiophenone is a key starting material for the synthesis of various active
pharmaceutical ingredients (APIs).

» Beta-Blockers and Cardiovascular Drugs: The propiophenone core is a common structural
motif in several cardiovascular drugs. Modifications at the a-position and reduction of the
ketone are common strategies to build the necessary pharmacophores.[1]

o Selective Estrogen Receptor Modulators (SERMS): Propiophenone derivatives are critical
intermediates in the synthesis of SERMs like Raloxifene. The methoxy group can influence
the metabolic stability and electronic properties of the final drug molecule.[10]

Synthesis of Anethole

4'-Methoxypropiophenone can be converted to anethole, a widely used fragrance and
flavoring agent, through a cascade of Meerwein—Pondorf-Verley (MPV) reduction and
dehydration reactions.[8]

Reaction Workflow:
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Caption: Synthesis of trans-Anethole from 4'-Methoxypropiophenone.

Synthesis of Cathinone Analogs

4'-Methoxypropiophenone is a known precursor for the synthesis of substituted cathinones, a
class of compounds with stimulant properties. A common synthetic route involves a-
bromination of the ketone followed by reaction with an amine.

4.3.1. Experimental Protocol: Synthesis of 2-Ethylamino-1-(4-methoxyphenyl)propan-1-one (A
Cathinone Analog)

This two-step protocol outlines a representative synthesis of a cathinone analog starting from
4'-methoxypropiophenone.

Step 1: a-Bromination of 4'-Methoxypropiophenone
Materials and Reagents:

¢ 4'-Methoxypropiophenone

e Bromine

» Glacial acetic acid

Procedure:
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» Dissolve 4'-methoxypropiophenone in glacial acetic acid.

» Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room
temperature.

 Stir the reaction mixture until the red-brown color of bromine disappears.

e Pour the reaction mixture into ice water to precipitate the a-bromo-4'-
methoxypropiophenone.

« Filter the solid, wash with water, and dry. The product can be purified by recrystallization
from ethanol.

Step 2: Reaction with Ethylamine

Materials and Reagents:

a-Bromo-4'-methoxypropiophenone

Ethylamine (aqueous solution or gas)

A suitable solvent (e.g., ethanol, acetonitrile)

A base (e.g., triethylamine, potassium carbonate)

Procedure:

e Dissolve a-bromo-4'-methoxypropiophenone in the chosen solvent.
e Add the base to the solution.

e Slowly add the ethylamine solution or bubble ethylamine gas through the mixture while
stirring.

o Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by
TLC.

o After completion, cool the reaction mixture and filter off any inorganic salts.
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Remove the solvent under reduced pressure.

The crude product can be purified by column chromatography or by forming a salt (e.g.,
hydrochloride) and recrystallizing.

Expected Yields: Yields for these types of reactions can vary significantly based on the specific

conditions and substrates used, but are typically in the range of 50-80% for each step.

Other Reactions

Mannich Reaction: The a-protons of the ketone are acidic enough to participate in the
Mannich reaction, a three-component condensation with an aldehyde (like formaldehyde)
and a primary or secondary amine, to form (3-amino ketones known as Mannich bases.
These are versatile intermediates for the synthesis of various nitrogen-containing
compounds.[11]

Willgerodt-Kindler Reaction: This reaction allows for the conversion of aryl ketones, such as
4'-methoxypropiophenone, to the corresponding thioamide by reacting it with sulfur and an
amine (e.g., morpholine). The thioamide can then be hydrolyzed to the corresponding
carboxylic acid or amide with the carbonyl group at the terminal position of the alkyl chain.
[12][13]

Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary
alcohol, 1-(4-methoxyphenyl)propan-1-ol, using various reducing agents such as sodium
borohydride (NaBHa4) or lithium aluminum hydride (LiAlH4).[8][14] This alcohol is also a useful
synthetic intermediate.

Signaling Pathway Modulation by Downstream
Products: The Case of Raloxifene

As previously mentioned, 4'-methoxypropiophenone is a precursor to SERMs like Raloxifene.

Raloxifene exerts its therapeutic effects by modulating the estrogen receptor (ER) signaling

pathway in a tissue-specific manner.[10][15]

Estrogen Receptor Signaling Pathway and Raloxifene's Mechanism of Action:
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Estrogen (E2) normally binds to estrogen receptors (ERa or ERp) in the cell nucleus. This
binding causes a conformational change in the receptor, leading to its dimerization and
interaction with coactivators. The receptor-coactivator complex then binds to Estrogen
Response Elements (ERES) on the DNA, initiating the transcription of target genes that can
promote cell proliferation in tissues like the breast and uterus.[5][16]

Raloxifene also binds to the estrogen receptor. However, the conformational change it induces
is different from that caused by estrogen. In tissues like the breast and uterus, the Raloxifene-
ER complex preferentially binds to corepressors instead of coactivators. This Raloxifene-ER-
corepressor complex can still bind to ERESs, but it blocks gene transcription, thus acting as an
ER antagonist.[9][10]

Conversely, in bone tissue, the Raloxifene-ER complex appears to recruit coactivators,
mimicking the effect of estrogen and promoting gene transcription that leads to a decrease in
bone resorption. This makes Raloxifene an ER agonist in bone.[6][15]
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Caption: Raloxifene's modulation of the Estrogen Receptor signaling pathway.
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Conclusion

4'-Methoxypropiophenone is a commercially available and synthetically accessible
compound that holds a significant position as a versatile building block in organic synthesis. Its
utility is demonstrated in the preparation of a wide range of valuable compounds, from
fragrances and flavorings to complex pharmaceutical agents. This guide has provided a
comprehensive overview of its properties, detailed a reliable synthetic protocol, and explored
its diverse applications. The ability to readily undergo transformations at both the ketone
functional group and the aromatic ring makes 4'-methoxypropiophenone a valuable tool in
the arsenal of synthetic chemists in both academic and industrial settings. A thorough
understanding of its reactivity and handling, as outlined in this document, will continue to
facilitate the development of novel molecules and more efficient synthetic routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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